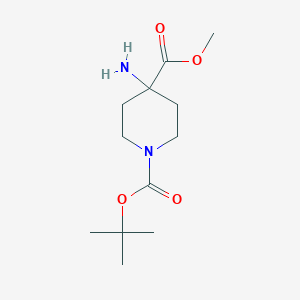

1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate

Overview

Description

“1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate” is a chemical compound with the molecular formula C13H23NO5 . It has a molecular weight of 273.33 . The compound is stored at room temperature and is in the form of an oil .

Synthesis Analysis

While specific synthesis methods for “1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate” were not found, it’s worth noting that similar compounds have been used in the synthesis of various derivatives. For instance, 4-Amino-1-Boc-piperidine has been employed in a microwave-assisted solid-phase synthesis of N-substituted piperidines via direct annulation of primary amines with resin-bound dimesylates .Molecular Structure Analysis

The InChI code for this compound is 1S/C13H23NO5/c1-12(2,3)19-11(17)14-7-5-13(9-15,6-8-14)10(16)18-4/h15H,5-9H2,1-4H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound is an oil at room temperature . It has a molecular weight of 273.33 . The InChI code for this compound is 1S/C13H23NO5/c1-12(2,3)19-11(17)14-7-5-13(9-15,6-8-14)10(16)18-4/h15H,5-9H2,1-4H3 .Scientific Research Applications

Peptide Foldamers

This compound is involved in research on conformational effects on electron-transfer efficiency in peptide foldamers. Peptide foldamers are synthetic sequences that mimic protein structures and can be used to study protein folding and stability .

SIRT2 Inhibitors Synthesis

It serves as a reactant for the synthesis of SIRT2 inhibitors. SIRT2 is a member of the sirtuin family of proteins, which are involved in important biological processes including aging, transcription, and stress resistance .

Melanin-Concentrating Hormone Receptor 1 Antagonists

The compound is used in the synthesis of antagonists for melanin-concentrating hormone receptor 1 (MCHR1), which plays a role in energy homeostasis and eating behavior .

Bradykinin hB2 Receptor Antagonists

It is also utilized in creating bradykinin hB2 receptor antagonists. The bradykinin hB2 receptor is involved in inflammatory responses and has implications in pain management .

Neurokinin-1 Receptor Ligands

Researchers use this compound to develop ligands for neurokinin-1 (NK1) receptors, which are targets for treating emesis, depression, and anxiety .

Synthesis of Tryptamides

The compound can be used as a starting material in the synthesis of N-(3-(4-hydroxyphenyl)-propenoyl)-amino acid tryptamides, potential SIRT2 inhibitors that could have therapeutic applications .

Safety and Hazards

Future Directions

While specific future directions for “1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate” were not found in the search results, it’s worth noting that similar compounds have been used in the development of drugs, such as HIV-1 non-nucleoside reverse transcriptase inhibitors . This suggests potential applications in pharmaceutical research and development.

properties

IUPAC Name |

1-O-tert-butyl 4-O-methyl 4-aminopiperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-11(2,3)18-10(16)14-7-5-12(13,6-8-14)9(15)17-4/h5-8,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMPCQLBEECGPAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90610091 | |

| Record name | 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate | |

CAS RN |

321997-89-1 | |

| Record name | 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(propan-2-yl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B1369681.png)